molecular formula C8H5ClO2 B1581739 3-Chlorophthalide CAS No. 6295-21-2

3-Chlorophthalide

Cat. No.: B1581739
CAS No.: 6295-21-2
M. Wt: 168.57 g/mol
InChI Key: GHZPDRVHYHFILK-UHFFFAOYSA-N
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Description

3-Chlorophthalide is an organic compound with the molecular formula C8H5ClO2 It is a derivative of phthalide, where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom

Preparation Methods

3-Chlorophthalide can be synthesized through several methods. One common method involves the chlorination of phthalide. This process typically uses chlorine gas in the presence of a catalyst at elevated temperatures. Another method involves the hydrolysis of pentachloro-o-xylene in the presence of water and a catalyst . These methods yield this compound with high purity and efficiency.

Chemical Reactions Analysis

3-Chlorophthalide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chlorophthalide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-Chlorophthalide is similar to other phthalide derivatives, such as:

    Phthalide: The parent compound, which lacks the chlorine substitution.

    3-Bromophthalide: Similar to this compound but with a bromine atom instead of chlorine.

    3-Iodophthalide: Contains an iodine atom in place of chlorine.

Compared to these compounds, this compound is unique due to its specific reactivity and the influence of the chlorine atom on its chemical properties .

Properties

IUPAC Name

3-chloro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZPDRVHYHFILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316508
Record name 3-Chlorophthalide
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Molecular Weight

168.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6295-21-2
Record name 3-Chlorophthalide
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Record name 3-Chlorophthalide
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Record name 6295-21-2
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Record name 3-Chlorophthalide
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Record name 3-chlorophthalide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 3-Chlorophthalide in polymer chemistry?

A1: this compound serves as a key monomer in the synthesis of poly(phthalidylidenearylene)s, a class of high-performance polymers. These polymers are generated through Friedel-Crafts homopolycondensation reactions utilizing this compound derivatives. [, , , ]

Q2: How does the structure of the 3-aryl substituent in this compound influence polymerization?

A2: The structure of the 3-aryl substituent significantly impacts the polymerization process. For instance, while the homopolycondensation of 3-(4-biphenylyl)-3-chlorophthalide yields soluble linear polymers, using monomers with substituents like 2-fluorenyl, 4-phenoxyphenyl, or 4-phenylthiophenyl can lead to gelation under certain reaction conditions. []

Q3: Can you elaborate on the rearrangement observed during the synthesis of poly(phthalidylidenearylene)s from this compound derivatives?

A3: Research reveals that 3-aryl-3-chlorophthalides substituted at the 4- or 6-position of the phthalide ring can undergo rearrangement during polymerization. This results in polymers containing isomeric units substituted at either the 4- or 7-position. The proposed mechanism suggests the rearrangement occurs via intermediate species during the Friedel-Crafts reaction. [, ]

Q4: How do the properties of "precipitative" poly(3,3-phthalidylidene-4,4'-biphenylylene) (PPB) differ from "solution" PPB?

A4: "Precipitative" PPB, synthesized via a method where the polymer-catalyst complex precipitates during the reaction, exhibits improved properties compared to "solution" PPB. Notably, "precipitative" PPB demonstrates higher crystallinity. []

Q5: Aside from polymers, what other compounds can be synthesized using this compound?

A5: this compound reacts with amine dithiocarbamates to yield 3-(amine dithiocarbamyl) phthalides. This reaction proceeds efficiently in an aqueous medium under microwave irradiation, offering a greener synthesis route. [] Additionally, this compound reacts with aniline to yield 3-phenylaminophthalide. []

Q6: Are there studies on the gas transport properties of polymers synthesized from this compound?

A7: Yes, research has explored the gas transport coefficients of high-Tg glassy polymers incorporating phthalide cardo groups derived from this compound. These polymers, including polyimides and poly(phthalidylidenearylene)s, demonstrate potential for gas separation applications. []

Q7: What analytical techniques are employed to characterize polymers synthesized from this compound?

A8: Various techniques are used, including 1H and 13C NMR spectroscopy to determine the structure and monomer arrangement in poly(phthalidylidenearylene)s. [] Additionally, gas-flux measurements and 13C NMR spectroscopy are used to investigate gas transport properties in phthalide-containing polymers. []

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